6-(4-Fluorophenyl)pyridazin-3-amine

Pyridazine Kinase Inhibitor SAR

6-(4-Fluorophenyl)pyridazin-3-amine (CAS 105538-07-6) is a heterocyclic aromatic amine serving as a key synthetic intermediate for kinase inhibitors and bioactive molecules. Its 3-amino and 6-(4-fluorophenyl) substituents enable versatile downstream functionalization. Critically, no published empirical data supports superior performance over close analogs—procurement is driven solely by the precise atomic composition required for your target molecule. Best utilized as a controlled building block, negative control in biological assays, or ligand in computational docking studies. Select based on synthetic route requirements, not unverified property claims.

Molecular Formula C10H8FN3
Molecular Weight 189.19 g/mol
CAS No. 105538-07-6
Cat. No. B021428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Fluorophenyl)pyridazin-3-amine
CAS105538-07-6
Molecular FormulaC10H8FN3
Molecular Weight189.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(C=C2)N)F
InChIInChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-6-10(12)14-13-9/h1-6H,(H2,12,14)
InChIKeyPXHAHXRMFFNTGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Fluorophenyl)pyridazin-3-amine (CAS 105538-07-6) - Procurement Guide and Chemical Profile


6-(4-Fluorophenyl)pyridazin-3-amine (CAS 105538-07-6) is a heterocyclic aromatic amine belonging to the pyridazine class of compounds, characterized by a pyridazine core with a 3-amino substituent and a 4-fluorophenyl group at the 6-position . Its molecular formula is C10H8FN3, with a molecular weight of 189.19 g/mol . The compound is primarily recognized as a key synthetic intermediate in the preparation of more complex molecules, including kinase inhibitors and other bioactive agents, due to the versatility of its amino and aryl halide-like functional groups .

Critical Evaluation: Lack of Evidence for Direct Differentiation of 6-(4-Fluorophenyl)pyridazin-3-amine


Following a comprehensive search and analysis of primary research papers, patents, and authoritative databases, no quantifiable, verifiable data was found that could support a claim of meaningful differentiation for 6-(4-fluorophenyl)pyridazin-3-amine over its closest analogs for scientific selection or procurement. The compound is widely noted for its role as a synthetic intermediate and for potential, but unquantified, biological activities [1], [2]. Therefore, the remainder of this guide will focus on the **absence of high-strength differential evidence**, which is the critical factor for informed procurement decisions. Generic substitution of this core scaffold with a similar pyridazine may be entirely appropriate in the absence of demonstrated, application-specific performance advantages.

Absence of Product-Specific Quantitative Evidence for 6-(4-Fluorophenyl)pyridazin-3-amine


Lack of Direct Comparative Biological Data Against Close Analogs

A search for direct, head-to-head biological activity comparisons between 6-(4-fluorophenyl)pyridazin-3-amine and its closest analogs (e.g., 3-amino-6-phenylpyridazine, 6-(4-chlorophenyl)pyridazin-3-amine, 6-(4-methylphenyl)pyridazin-3-amine) in primary literature or patents yielded no results. While the compound is mentioned as an intermediate and associated with general activity classes like 'tyrosine kinase' and 'phosphodiesterase' inhibition [1], no IC50, Ki, or EC50 values for the specific compound were identified, nor were any comparative studies against a defined comparator molecule found [2].

Pyridazine Kinase Inhibitor SAR

Absence of Validated Structure-Activity Relationship (SAR) Data

The specific impact of the 4-fluorophenyl group on the target binding, selectivity, or pharmacokinetic properties of 6-(4-fluorophenyl)pyridazin-3-amine is not documented in peer-reviewed literature or patents. Class-level inference from other pyridazine series suggests fluorine substitution can enhance metabolic stability and lipophilicity [1], [2]. However, this is a general, well-known medicinal chemistry principle and does not constitute a specific, quantifiable differentiation for this molecule [3]. No data exists to state, for example, that the 4-fluoro analog has an X-fold increase in potency or a Y% improvement in metabolic half-life compared to the unsubstituted phenyl or 4-chloro analog.

Medicinal Chemistry Drug Discovery SAR

Synthetic Role as a Key Intermediate vs. Direct Biological Activity

Multiple vendor sources explicitly describe 6-(4-fluorophenyl)pyridazin-3-amine as a synthetic intermediate, notably for the preparation of 3-amino-6-chloropyridazine . This is its most clearly defined and verifiable role. In contrast, claims of direct biological activity (e.g., antimalarial [1]) are not supported by the primary literature for this exact compound and lack the quantitative data required for a scientific procurement decision based on performance. The primary, data-backed differentiation is its utility in further chemical transformations, not its inherent biological profile.

Organic Synthesis Building Block Suzuki Coupling

Evidence-Based Application Scenarios for 6-(4-Fluorophenyl)pyridazin-3-amine


Use as a Synthetic Intermediate for Derivatized Pyridazines

The most robust, evidence-backed scenario for procuring 6-(4-fluorophenyl)pyridazin-3-amine is as a synthetic building block. Its structure, particularly the 3-amino group and the 6-aryl substituent, makes it a versatile intermediate for further functionalization, such as in the reported synthesis of more complex kinase inhibitors . In this context, the decision to procure this specific compound is driven by the precise atomic composition of the desired final product, not by any inherent superior property of the intermediate itself. This is the only application that is consistently and verifiably supported by vendor documentation and the chemical literature .

In Silico Screening and Molecular Modeling Studies

In the absence of published empirical biological data, the compound could be utilized in computational chemistry applications. Its well-defined 2D and 3D structure, readily available from databases like PubChem, allows it to be used as a ligand in molecular docking studies or as a core scaffold for virtual library enumeration. A user might prioritize this compound over a close analog for such a study based on a specific computational hypothesis (e.g., predicting that the fluorine atom will form a favorable interaction in a target protein's binding pocket). However, this is a hypothesis-generating, not a data-proving, scenario.

Negative Control in Specific Assay Development

In the specific context of developing assays for a lead compound that is a more complex derivative of 6-(4-fluorophenyl)pyridazin-3-amine, the parent amine could serve as a negative control to confirm that the biological activity observed is dependent on the additional functional groups. For instance, if a study found that a complex N-substituted derivative was a potent kinase inhibitor, the parent 6-(4-fluorophenyl)pyridazin-3-amine would need to be tested to demonstrate that the simple core is inactive or significantly less potent. In this scenario, procurement is justified by its role in a well-controlled experiment, not by the compound's own properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(4-Fluorophenyl)pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.